![molecular formula C20H18N4O3 B2958781 N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105227-10-8](/img/structure/B2958781.png)
N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds isolated from endophytic fungi, such as Botryosphaeria dothidea, including derivatives with complex molecular structures similar to the query compound, have demonstrated significant antimicrobial, antioxidant, and cytotoxic activities. These findings suggest potential applications in developing new antimicrobial and antioxidant agents from natural sources (Jian Xiao et al., 2014).
Anti-inflammatory and Analgesic Properties
Derivatives of propanamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in treating pain and inflammation without causing significant side effects, such as gastric lesions. This research indicates the importance of structural modification in enhancing the efficacy and safety profile of pharmaceutical agents (B. Berk et al., 2009).
Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing various moieties, have been synthesized and tested for their antioxidant and anticancer activities. Some of these compounds showed higher antioxidant activity than ascorbic acid and demonstrated selective cytotoxicity against cancer cell lines, suggesting their potential as lead compounds in cancer therapy (I. Tumosienė et al., 2020).
Corrosion Inhibition
Spiropyrimidinethiones, a class of compounds that may include structures similar to the query compound, have been explored for their corrosion inhibition properties on mild steel in acidic solutions. These studies provide insights into the development of novel corrosion inhibitors for industrial applications, demonstrating the versatility of such molecular frameworks in materials science (M. Yadav et al., 2015).
Methodological Advances in Synthesis
Research has also focused on the synthesis of complex molecules, including indole-based chalcones, which can induce nonapoptotic cell death (methuosis) in cancer cells. This highlights the compound's relevance in developing new therapeutic strategies against cancer, especially in cases resistant to traditional treatments (M. W. Robinson et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to target cysteine residues in the atp binding site . This suggests that the compound may interact with proteins that have cysteine residues in their ATP binding sites.
Mode of Action
It is suggested that similar compounds can form a covalent bond with a cysteine residue in the atp binding site . This could potentially alter the protein’s function, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to inhibit the polymerization of tubulin , which is a critical process in cell division. This suggests that the compound may affect cell division and other processes dependent on tubulin polymerization.
Result of Action
Similar compounds have been shown to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase . This suggests that the compound may have similar effects.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-27-14-6-4-5-13(11-14)22-17(25)9-10-24-12-21-18-15-7-2-3-8-16(15)23-19(18)20(24)26/h2-8,11-12,23H,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVBQDXBSPBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)

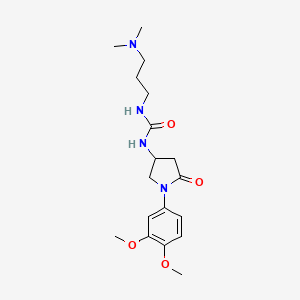
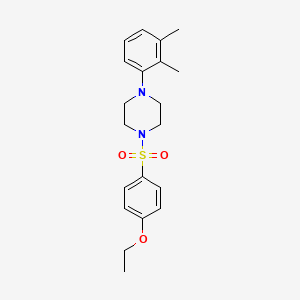
![1-cyclopentyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2958706.png)
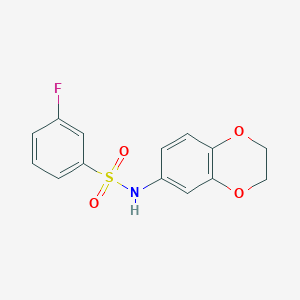
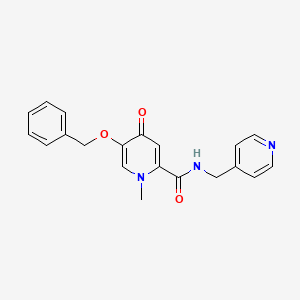
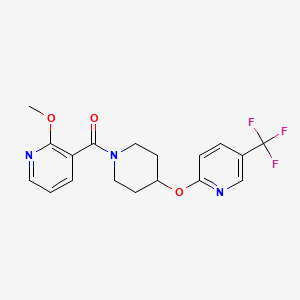
![4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2958715.png)


![4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2958719.png)
![methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
